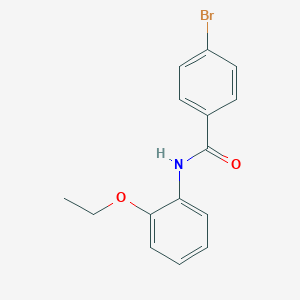

4-bromo-N-(2-ethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIVPXOXIHITTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 4 Bromo N 2 Ethoxyphenyl Benzamide Analogs

X-ray Crystallographic Analysis of Solid-State Structures

While the crystal structure for 4-bromo-N-(2-ethoxyphenyl)benzamide is not available, analysis of closely related compounds provides significant insight into the expected intermolecular interactions, conformational preferences, and supramolecular assembly.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

In the solid state, benzamide (B126) derivatives are known to form robust networks of intermolecular interactions that dictate their crystal packing. For analogs of this compound, hydrogen bonds are paramount. In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains that are further connected by weak C—H⋯O interactions into sheets. vulcanchem.comevitachem.com This intricate network of hydrogen bonds is a defining feature of the supramolecular assembly.

Conformational Preferences and Dihedral Angles within the Amide Moiety

Table 1: Selected Dihedral Angles in 4-Bromo-N-(aryl)benzamide Analogs

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | 80.7 (2) | vulcanchem.comevitachem.com |

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78 (15) and 18.87 (14) | jst.go.jp |

This table presents data from structural analogs to infer potential characteristics of this compound.

Supramolecular Assembly and Crystal Packing Influences

The interplay of hydrogen bonding, halogen bonding, and van der Waals forces leads to complex supramolecular assemblies. In 4-bromo-N-(2-hydroxyphenyl)benzamide, the combination of O—H⋯O, N—H⋯O, and C—H⋯O interactions generates edge-fused R³₂(9) and R³₃(17) ring motifs, forming a two-dimensional network. vulcanchem.com Similarly, the crystal packing of 4-bromo-N-(2-nitrophenyl)benzamide is stabilized by weak C—H⋯O intermolecular interactions and halogen-halogen interactions, which form R²₂(10), R²₂(15), and R⁶₆(32) edge-fused rings. jst.go.jp

Advanced Spectroscopic Characterization for Structural Confirmation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is highly sensitive to the functional groups present in a molecule. For benzamide derivatives, the positions of the N-H, C=O, and C-N stretching bands are of particular diagnostic value. In related thiazolidinone derivatives of benzamides, the N-H stretching vibration is observed around 3321 cm⁻¹, while the C=O stretching of the amide appears near 1662 cm⁻¹.

For N-(4-ethoxyphenyl) acetamide, a compound containing the N-(ethoxyphenyl) moiety, characteristic IR peaks include a strong C=O stretch around 1660 cm⁻¹ and C-O stretching vibrations for the ethoxy group. In 2,4-dibromo-N-(4-ethoxyphenyl)benzamide, the C=O stretch is reported at 1670 cm⁻¹ and the C-O stretch at 1250 cm⁻¹. Based on these analogs, this compound is expected to show a strong carbonyl absorption in the 1660-1680 cm⁻¹ region and a prominent N-H stretch above 3300 cm⁻¹. The presence of the ethoxy group would be confirmed by C-O stretching vibrations around 1250 cm⁻¹.

Table 2: Characteristic FT-IR Bands (cm⁻¹) for Analogous Benzamides

| Compound | N-H Stretch | C=O Stretch | C-O Stretch (ethoxy) | Reference |

| 2,4-dibromo-N-(4-ethoxyphenyl)benzamide | - | 1670 | 1250 | |

| Thiazolidinone derivative of a benzamide | 3321 | 1662 | - |

This table presents data from structural analogs to infer potential characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings, the amide proton, and the ethoxy group. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift. The ethoxy group would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

In the ¹H-NMR spectrum of a similar compound, N-(4-bromo-3-methoxyphenyl)benzamide, the amide proton appears at δ 10.35 ppm. jst.go.jp For N-(2-bromo-5-hydroxyphenyl)benzamide, the amide protons appear as a doublet at δ 9.86 ppm. jst.go.jp

The ¹³C-NMR spectrum of this compound would be characterized by a signal for the carbonyl carbon in the range of δ 160-170 ppm. The carbon atoms of the aromatic rings would appear in the δ 110-140 ppm region, with their specific shifts influenced by the bromo and ethoxy substituents. The ethoxy group would show two signals for the methylene and methyl carbons at higher field.

Table 3: Representative ¹H and ¹³C NMR Data for Analogous Benzamides

| Compound | Amide ¹H Shift (ppm) | Carbonyl ¹³C Shift (ppm) | Reference |

| N-(4-bromo-3-methoxyphenyl)benzamide | 10.35 | 166.13 | jst.go.jp |

| N-(2-bromo-5-hydroxyphenyl)benzamide | 9.86 | 165.32 | jst.go.jp |

This table presents data from structural analogs to infer potential characteristics of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions.

The benzamide chromophore itself exhibits characteristic absorption bands. Generally, benzamides show a strong absorption band around 225-230 nm, which is attributed to a π → π* transition, and a much weaker band in the region of 270-280 nm, corresponding to an n → π* transition researchgate.net. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings.

In this compound, the presence of the bromine atom and the ethoxy group is expected to influence the absorption spectrum. The bromine atom, being an auxochrome, can cause a bathochromic (red) shift of the π → π* and n → π* absorption bands. Similarly, the ethoxy group on the N-phenyl ring, an electron-donating group, can also modulate the electronic transitions. For N-phenylbenzamides, the electronic effects are transmitted across the entire molecule, and the choice of electron-donating and electron-accepting groups on the aromatic rings can be used to tune the absorption maxima (λmax) nist.gov.

Table 1: Representative UV-Vis Absorption Data for Analogous Benzamide Derivatives

| Compound/Analog Type | Absorption Maxima (λmax, nm) | Electronic Transition | Reference |

| Benzamide | ~225-230 | π → π | researchgate.net |

| Benzamide | ~270-280 | n → π | researchgate.net |

| Substituted N-Arylbenzamides | 280-350 | π → π* and n → π | nist.gov |

| 4-Bromoaniline | 293 (in aqueous acid) | π → π | rsc.orgresearchgate.net |

This table presents representative data for analogous compounds to illustrate the expected electronic transitions. Specific values for this compound may vary.

The absorption spectrum is a result of the cumulative electronic effects of the substituents on the benzamide core. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect, combined with the electron-donating nature of the ethoxy group, will determine the precise energy of the electronic transitions.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₅H₁₄BrNO₂. The presence of bromine is a key feature in the mass spectrum due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, which will appear as a pair of peaks (M and M+2) of almost equal intensity chemicalbook.com. The calculated molecular weight for the monoisotopic peak containing 79Br is approximately 320.03 g/mol , and for the peak containing 81Br, it is approximately 322.03 g/mol .

The fragmentation of benzamides under electron ionization (EI) typically involves cleavage of the amide bond. A common fragmentation pathway for benzamides is the loss of the amino or substituted amino group to form a stable benzoyl cation (C₆H₅CO⁺) scielo.org.mx. In the case of this compound, several key fragmentation pathways can be anticipated:

Formation of the 4-bromobenzoyl cation: Cleavage of the C-N amide bond would lead to the formation of the 4-bromobenzoyl cation. This fragment would also exhibit the characteristic Br isotopic pattern with peaks at m/z 183 and 185.

Formation of the 2-ethoxyphenylaminyl radical or related ions: The other part of the molecule could fragment to produce ions corresponding to the 2-ethoxyphenylamino moiety.

Loss of the ethoxy group: Fragmentation could also involve the loss of the ethoxy group (-OCH₂CH₃) from the N-phenyl ring.

Further fragmentation of the benzoyl cation: The 4-bromobenzoyl cation could further lose the bromine atom or the carbonyl group (CO).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 320/322 | [C₁₅H₁₄⁷⁹/⁸¹BrNO₂]⁺ | Molecular Ion (M⁺/M⁺+2) |

| 183/185 | [BrC₆H₄CO]⁺ | Cleavage of the amide C-N bond |

| 137 | [C₈H₁₀NO]⁺ | Ion derived from the N-(2-ethoxyphenyl) moiety |

| 105 | [C₇H₅O]⁺ | Loss of Br from the 4-bromobenzoyl cation |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

This table is based on general fragmentation patterns of benzamides and halogenated compounds. The actual fragmentation may be more complex.

The analysis of these fragments provides a molecular fingerprint that confirms the presence of the key structural units within this compound, namely the 4-bromobenzoyl group and the N-(2-ethoxyphenyl)amido group.

Molecular Interactions and Ligand Target Binding Studies of 4 Bromo N 2 Ethoxyphenyl Benzamide Analogs

In silico Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a 4-bromo-N-(2-ethoxyphenyl)benzamide analog, might bind to a protein's active site.

The prediction of ligand-protein binding affinity is a cornerstone of molecular docking. It is quantified by a scoring function that estimates the free energy of binding. This score is typically composed of terms that account for various intermolecular interactions such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation effects. For instance, studies on benzamide (B126) analogs have utilized docking software to calculate the binding free energy, which serves as an indicator of the stability of the ligand-protein complex. samipubco.com A lower, more negative binding free energy generally suggests a more stable and potentially more potent interaction.

The accuracy of these predictions is dependent on the quality of the scoring function and the search algorithm used to explore the conformational space of the ligand within the protein's binding pocket. For example, the synthesis and docking of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that compounds with specific substituents, such as electron-donating and electron-withdrawing groups, showed enhanced inhibitory activity, a finding that was rationalized through their calculated binding affinities. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand's binding mode. This allows for the identification of key amino acid residues within the target protein that form crucial interactions with the ligand. Docking simulations of benzamide derivatives have consistently shown the importance of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. nih.gov

For a molecule like this compound, one would anticipate several key interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The ethoxy group can also act as a hydrogen bond acceptor. The phenyl rings are capable of engaging in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The bromine atom, as will be discussed, can participate in specific halogen bonding.

Interactive Table:

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Protein Residue | Reference |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp, Glu, Carbonyl backbone | nih.gov |

| Hydrogen Bond | Amide C=O | Asn, Gln, Ser, Thr, Arg, Lys | nih.gov |

| Hydrophobic/π-π Stacking | Phenyl rings | Phe, Tyr, Trp, Leu, Val, Ala | researchgate.net |

| Halogen Bond | Bromine atom | Carbonyl oxygen, Ser, Thr, Asp, Glu | jst.go.jp |

| Electrostatic | Partial charges on atoms | Charged residues (Asp, Glu, Arg, Lys) | nih.gov |

Role of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction has gained significant attention in medicinal chemistry and materials science for its directionality and strength, which can be comparable to hydrogen bonds. jst.go.jp

The bromine atom in this compound is capable of forming a halogen bond. This arises from an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen along the C-Br bond axis. dcu.ie This electropositive region can then interact favorably with an electron-rich atom, such as an oxygen or nitrogen atom from an amino acid residue or the protein backbone. jst.go.jp

Structural studies of related halogenated benzamides have confirmed the presence of these directed interactions, which can significantly influence the crystal packing and, by extension, the ligand's orientation in a protein's binding site. jst.go.jp The directionality of the halogen bond (C-Br···O/N) is a key feature, providing a level of geometric constraint that can enhance binding specificity.

The strength of a halogen bond is dependent on the identity of the halogen atom. Generally, for a given molecular framework, the strength of the halogen bond increases down the group from chlorine to bromine to iodine. dcu.iebeilstein-journals.org This trend is attributed to the increasing size and polarizability of the halogen atom, which leads to a more positive σ-hole.

Computational studies have shown that the halogen-bond length tends to decrease as the van der Waals radius of the halogen increases, which correlates with a stronger bond. beilstein-journals.org While chlorine can form halogen bonds, they are typically weaker than those involving bromine. mdpi.com The orientation of the halogen bond is highly linear, with the C-X···Y angle approaching 180 degrees.

Interactive Table:

| Halogen (X) | General Trend in Bond Strength | General Trend in C-X···Y Bond Length | Reference |

|---|---|---|---|

| Cl | Weaker | Longer (relative to sum of vdW radii) | beilstein-journals.orgmdpi.com |

| Br | Intermediate | Intermediate | dcu.iebeilstein-journals.org |

| I | Stronger | Shorter (relative to sum of vdW radii) | beilstein-journals.org |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Beyond classical hydrogen bonds, other weaker interactions also contribute to binding stability. These include:

C-H···O Interactions : These are weak hydrogen bonds where a carbon-hydrogen bond acts as the donor. In benzamide structures, C-H groups on the aromatic rings can interact with oxygen acceptors. researchgate.net

π-π Stacking : The aromatic rings of the ligand can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. These interactions are driven by electrostatic and van der Waals forces. researchgate.net

C-H···π Interactions : An aliphatic or aromatic C-H bond can interact with the face of an aromatic ring.

C-Br···π Interactions : The bromine atom can also interact with the electron-rich π system of an aromatic ring, which is a recognized non-covalent interaction that can contribute to the stability of the crystal structure. jst.go.jp

The collective effect of these varied interactions—strong and weak, directional and non-directional—governs the precise positioning and binding energy of this compound and its analogs within a protein target. A comprehensive analysis using both computational tools and experimental structural data is essential for a complete understanding of their molecular recognition patterns.

Amide N-H…O and O-H…O Hydrogen Bonding Patterns

Hydrogen bonding is a cornerstone of molecular recognition, and in the case of benzamide derivatives, the amide linkage provides a crucial motif for such interactions. Crystal structure analyses of analogs of this compound consistently highlight the presence of robust hydrogen bonding networks.

In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, a close analog, both intermolecular O-H···O and N-H···O hydrogen bonds are observed. smolecule.comnih.govnih.gov The amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, while the hydroxyl group also participates in hydrogen bonding with a carbonyl oxygen. smolecule.com These interactions are not merely structural curiosities; they are fundamental to the formation of extended molecular chains and sheets, dictating the crystal packing. smolecule.comnih.govnih.gov Specifically, the O-H···O bonds can drive crystal growth in one direction, while N-H···O bonds contribute to expansion in another, creating complex, three-dimensional supramolecular architectures. smolecule.com

Similarly, studies on other benzamide isomers, such as 2-bromo-N-(4-methoxyphenyl)benzamide, also emphasize the dominant role of N-H···O interactions in their crystal growth. jst.go.jpjst.go.jp In some instances, intramolecular N-H···O hydrogen bonds are also observed, which contribute to the stabilization of the molecule's conformation. researchgate.net For example, in 4-bromo-N-(2-nitrophenyl)benzamide, an intramolecular N-H···O bond results in the formation of a stable six-membered ring motif. researchgate.net

The following table summarizes key hydrogen bonding parameters observed in the crystal structures of analogous compounds, illustrating the prevalence and characteristics of these interactions.

| Compound Name | Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | O-H···O | Not specified |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | N-H···O | Not specified |

| N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide | N-H···O (intramolecular) | Not specified |

| 4-bromo-N-(2-nitrophenyl)benzamide | N-H···O (intramolecular) | Not specified |

| 4-bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide | N-H···O | 2.680 |

This data is compiled from crystallographic studies of the respective analogs.

Pi-Stacking and Hydrophobic Interactions in Binding Pockets

Beyond hydrogen bonding, the aromatic rings inherent to the this compound scaffold are pivotal for engaging in pi-stacking and hydrophobic interactions within protein binding pockets. Molecular docking studies on related compounds, such as 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide, indicate that π-π stacking is a characteristic feature of their binding to biological targets. smolecule.com

The bromine atom, often perceived simply as a substituent, plays a significant role in modulating these interactions. Its large atomic radius and lipophilicity enhance hydrophobic interactions within enzyme pockets. This is a key finding from structure-activity relationship (SAR) studies on compounds like 2,4-dibromo-N-(4-ethoxyphenyl)benzamide, where bromine atoms were found to improve tubulin binding by occupying hydrophobic pockets more effectively than smaller substituents.

Conformational Dynamics and Ligand Flexibility in Binding Events

The binding of a ligand to its target is not a simple lock-and-key event but a dynamic process involving conformational adjustments in both the ligand and the protein. For this compound analogs, the flexibility arises from the rotation around the amide bond and the bonds connecting the aromatic rings to the amide linker.

Crystallographic studies provide a static snapshot of the molecule's conformation in the solid state, revealing the dihedral angles between the planar regions of the molecule. For instance, in 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide plane forms a dihedral angle of 73.97° with the hydroxy-substituted benzene (B151609) ring and 25.42° with the bromo-substituted benzene ring, resulting in a significant twist between the two aromatic systems. nih.govnih.gov In contrast, the dihedral angle between the benzene rings in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide is much smaller, at only 2.90°. This demonstrates that substitutions on the phenyl rings can have a profound impact on the preferred conformation.

Computational studies using Density Functional Theory (DFT) on related benzamides have shown that the conformations observed in the crystal structure can be slightly higher in energy than the gas-phase predicted minimums. iucr.org This suggests that the energetic penalty of adopting a specific conformation is overcome by the favorable intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. iucr.org This inherent flexibility is crucial for the ligand to adapt its shape to fit optimally within a protein's binding pocket. The ability of the two aromatic rings to rotate relative to each other allows the molecule to present its key interacting groups in a spatially favorable manner to form strong connections with amino acid residues.

The table below presents the dihedral angles between the aromatic rings for several benzamide analogs, highlighting their conformational diversity.

| Compound Name | Dihedral Angle Between Aromatic Rings (°) |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | 80.7 |

| 2-bromo-N-(4-methoxyphenyl)benzamide | Not specified, but significant twist |

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78 and 18.87 (two molecules in asymmetric unit) |

| N-(4-methoxyphenyl)benzamide | ~60 (in crystal), ~30 (DFT calculation) |

This data is sourced from crystallographic and computational studies of the respective analogs.

Structure Activity Relationship Sar Principles in Benzamide Derivatives

Impact of Substituent Effects on Molecular Recognition and Potential Functionality

The biological profile of a molecule is intricately linked to its structural and electronic properties. For benzamide (B126) derivatives, the nature and position of substituents on the aromatic rings are critical determinants of their interaction with biological targets. researchgate.net

Electronic and Steric Effects of Substituents (e.g., Ethoxy, Bromine)

The interplay of electronic and steric effects of the ethoxy and bromine substituents in 4-bromo-N-(2-ethoxyphenyl)benzamide is fundamental to its potential interactions at a molecular level.

Electronic Effects:

Ethoxy Group: The ethoxy group (–OCH2CH3) is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the aromatic ring. This increases the electron density of the phenyl ring, potentially influencing its ability to participate in π-π stacking or cation-π interactions with a biological target. The ethoxy group's oxygen can also act as a hydrogen bond acceptor, a crucial feature in many ligand-receptor binding events.

Bromine Atom: The bromine atom is an electron-withdrawing group via induction, pulling electron density away from the aromatic ring to which it is attached. However, it is also capable of donating electron density through resonance. This dual nature can create a specific electronic environment that may be favorable for binding. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. jst.go.jp

Steric Effects:

Ethoxy Group: The ethoxy group is bulkier than a simple methoxy (B1213986) or hydroxyl group. Its size and conformation can influence how the molecule fits into a binding pocket, potentially providing a better fit or, conversely, causing steric hindrance that prevents optimal binding. The flexibility of the ethyl chain allows for some conformational adjustment.

Bromine Atom: The bromine atom is larger than hydrogen and introduces a significant steric presence on the benzamide ring. This can be a key factor in determining the molecule's orientation within a binding site and can be exploited to achieve selectivity for a particular target. nih.gov

A summary of the electronic and steric properties of these substituents is presented in the table below.

| Substituent | Electronic Effect | Steric Effect | Potential Interactions |

| Ethoxy Group | Electron-donating (resonance), Hydrogen bond acceptor | Moderate bulk, Flexible | π-π stacking, Cation-π interactions, Hydrogen bonding |

| Bromine Atom | Electron-withdrawing (inductive), Electron-donating (resonance) | Significant bulk | Halogen bonding, Steric-driven orientation |

Positional Isomerism and Its Influence on Structural and Interactional Profiles

Ortho-Ethoxy Group: The presence of the ethoxy group at the ortho position can induce a twist in the N-phenyl ring relative to the plane of the amide bond. This conformational constraint can be critical for activity, as it may pre-organize the molecule into a bioactive conformation. Studies on other benzamide derivatives have shown that the position of substituents can significantly impact binding affinity and selectivity. For instance, research on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers demonstrated that an ortho-nitro substituent led to a distorted geometry due to steric hindrance. mdpi.com

Para-Bromo Group: A substituent at the para position of the benzoyl ring generally has a less pronounced steric effect on the core benzamide structure compared to an ortho or meta substituent. However, its electronic influence is transmitted effectively through the aromatic system. In a study of tris-benzamides, the geometry of a phenyl group substituent was found to be critical for optimal protein interaction and antiproliferative activity. acs.org

The importance of substituent positioning has been highlighted in studies of various benzamide analogs. For example, in a series of aminobutyl-benzamides, the position of a nitrogen atom in a fused ring system was found to be critical for binding to sigma receptors, with much greater sensitivity for the σ2 subtype. nih.gov Similarly, research on substituted benzamides as Mycobacterium tuberculosis inhibitors showed that moving a substituent from one position to another could dramatically alter the compound's potency. acs.orgacs.org

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches

In the absence of a known 3D structure of the biological target, ligand-based methods such as pharmacophore modeling and virtual screening are invaluable tools in drug discovery. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For benzamide derivatives, a typical pharmacophore model might include:

Hydrogen bond donors and acceptors (from the amide linkage and ethoxy group).

Aromatic rings (from the two phenyl groups).

A hydrophobic feature.

A halogen bond acceptor (to interact with the bromine).

Studies on benzamide analogues have successfully employed pharmacophore modeling to identify key features for activity. For example, a five-featured pharmacophore model was developed for three-substituted benzamide derivatives as FtsZ inhibitors, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comtandfonline.com

Ligand-based virtual screening uses a known active molecule, like this compound, as a template to search large chemical databases for compounds with similar properties. nih.gov This approach is based on the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities. This technique can rapidly identify a diverse set of new compounds that are likely to be active, which can then be synthesized and tested. The discovery of benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors was achieved through such virtual screening approaches. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, untested compounds.

For a series of benzamide derivatives including this compound, relevant descriptors would include:

Electronic descriptors: Hammett constants (σ) for the bromo and ethoxy groups, dipole moment, and atomic charges.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume.

Hydrophobic descriptors: The partition coefficient (logP).

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

QSAR studies on substituted benzamides have demonstrated the predictive power of this approach. For instance, a QSAR study on the antimicrobial activity of substituted benzamides found that the activity could be modeled using topological and shape indices. nih.gov Another study on the antiallergic activities of substituted benzamides revealed that steric effects were more important than electrostatic effects for their activity. Furthermore, 3D-QSAR models for benzamide analogues as FtsZ inhibitors have been developed with good correlation and predictive power. bohrium.comtandfonline.com

The development of a robust QSAR model for a series of analogs of this compound could provide significant insights into the structural requirements for its potential biological activity and guide the design of more potent and selective compounds.

Derivatization Strategies and Analog Design Based on 4 Bromo N 2 Ethoxyphenyl Benzamide Scaffolds

Synthetic Modifications for Enhanced Molecular Interaction Profiles

The 4-bromo-N-(2-ethoxyphenyl)benzamide scaffold is amenable to a variety of synthetic modifications aimed at enhancing its interaction with biological targets. The presence of the bromine atom on the benzoyl ring is a key feature, serving as a versatile handle for a range of cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce a diverse array of aryl and heteroaryl groups at this position. This allows for the systematic exploration of how different substituents in this region influence molecular interactions, such as pi-stacking and hydrophobic interactions.

Furthermore, the ethoxy group on the N-phenyl ring can be modified. Demethylation followed by alkylation with different alkyl chains can probe the impact of steric bulk and lipophilicity in this part of the molecule on target binding. The amide linkage itself, while generally stable, can also be a point of modification, although this is less common. The strategic combination of these modifications allows for the fine-tuning of the molecule's electronic and steric properties, thereby optimizing its interaction profile with specific biological macromolecules.

Design of Targeted Libraries for Specific Interaction Assessments

The true power of the this compound scaffold lies in its utility for creating targeted chemical libraries. By systematically varying the substituents at the bromine and ethoxy positions, researchers can generate a collection of analogs designed to probe specific types of molecular interactions.

For example, a library could be designed to assess the importance of hydrogen bonding by introducing a series of substituents with varying hydrogen bond donor and acceptor capabilities at the 4-position of the benzoyl ring (in place of the bromine). Similarly, a library focused on exploring the hydrophobic pocket of a target protein could involve varying the length and branching of the alkyl chain of the ethoxy group. The data generated from screening such libraries can provide invaluable structure-activity relationship (SAR) information, guiding the rational design of more potent and selective compounds.

Below is an example of a data table for a hypothetical targeted library based on the this compound scaffold, designed to explore the effect of aryl substituents introduced via a Suzuki-Miyaura coupling reaction.

| Compound ID | R-Group (at 4-position) | Molecular Weight | cLogP | Hypothetical Binding Affinity (IC₅₀, µM) |

| BEB-001 | -Br (Parent Compound) | 320.18 | 4.1 | 10.5 |

| BEB-002 | -Phenyl | 319.38 | 4.5 | 8.2 |

| BEB-003 | -4-Fluorophenyl | 337.37 | 4.6 | 7.5 |

| BEB-004 | -4-Methoxyphenyl | 349.41 | 4.4 | 5.1 |

| BEB-005 | -Thiophene-2-yl | 325.42 | 4.3 | 9.8 |

Note: The binding affinity data in this table is hypothetical and for illustrative purposes only.

Development of this compound as a Chemical Probe

Beyond its role as a scaffold for library synthesis, this compound itself has potential as a chemical probe to investigate biological systems.

Utility as a Derivatization Reagent for Analytical Applications

The reactivity of the 4-bromobenzoyl moiety makes this compound a candidate for use as a derivatization reagent in analytical chemistry. For instance, it could be used to "tag" other molecules of interest that contain a suitable reactive group (e.g., an amine) to facilitate their detection and quantification. The introduction of the this compound group can enhance the chromatographic properties or mass spectrometric detection of the target analyte. The bromine atom, in particular, provides a distinct isotopic signature that can be readily identified in mass spectrometry.

Application in Understanding Biological Pathway Mechanisms

While specific applications are still emerging, the this compound scaffold can be utilized to develop tool compounds for studying biological pathways. By designing analogs with specific properties, such as fluorescent tags or photo-affinity labels, researchers can create probes to identify the binding partners of this chemical class within a cell. For example, an analog with a clickable alkyne or azide (B81097) group could be synthesized, allowing for its covalent attachment to its biological target via click chemistry. Subsequent proteomic analysis could then identify the protein(s) that interact with the scaffold, providing insights into the biological pathways it may modulate. This approach, which focuses on target identification and pathway analysis, is a powerful strategy for understanding the mechanism of action of novel bioactive compounds.

Future Research Trajectories and Emerging Methodologies for 4 Bromo N 2 Ethoxyphenyl Benzamide

Integration of Advanced Spectroscopic and Computational Techniques

A foundational step in exploring the future of 4-bromo-N-(2-ethoxyphenyl)benzamide involves a comprehensive characterization using advanced spectroscopic and computational methods. While basic data is available from suppliers, in-depth academic studies are needed. Future research should focus on acquiring and analyzing detailed spectroscopic data to build a complete picture of the molecule's electronic and structural properties.

Spectroscopic Analysis: Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) studies, beyond simple confirmation of structure, can reveal subtle electronic effects of the bromo and ethoxy substituents. Advanced techniques like 2D-NMR (COSY, HSQC, HMBC) would definitively assign all proton and carbon signals and provide insights into through-bond and through-space correlations. Infrared (IR) spectroscopy will pinpoint the characteristic vibrational frequencies, particularly the amide N-H and C=O stretches, which are sensitive to hydrogen bonding and conformational changes. High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and isotopic pattern, a hallmark of a bromine-containing compound.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. researchgate.netjst.go.jp Future work should involve optimizing the geometry of this compound to predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from X-ray crystallography, should crystals of suitable quality be obtained. jst.go.jp Furthermore, computational models can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) will be crucial in understanding the molecule's reactivity, electronic transitions, and potential as a functional material. researchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to identify regions of positive and negative potential, which are key to understanding intermolecular interactions. researchgate.net

Below is a predictive table of the kind of data that would be sought in such a study, based on known values for similar benzamide (B126) structures.

| Technique | Parameter | Predicted Value/Observation |

|---|---|---|

| 1H NMR (in CDCl3) | Chemical Shift (δ) | Aromatic protons expected in the 6.8-8.0 ppm range. Ethoxy protons (CH2 and CH3) expected around 4.1 and 1.4 ppm, respectively. Amide proton (NH) signal may be broad and appear between 8.0-9.0 ppm. |

| 13C NMR (in CDCl3) | Chemical Shift (δ) | Carbonyl carbon (C=O) expected around 165 ppm. Aromatic carbons from ~110-155 ppm. Ethoxy carbons expected at ~64 and ~15 ppm. |

| IR Spectroscopy | Key Frequencies (cm-1) | N-H stretch ~3300 cm-1, C=O stretch ~1650-1670 cm-1, C-O-C stretch ~1250 cm-1, C-Br stretch ~500-600 cm-1. |

| HRMS (ESI-TOF) | m/z | [M+H]+ expected at ~320.0281 and [M+Na]+ at ~342.0100, showing the characteristic isotopic pattern for one bromine atom. |

| Computational (DFT) | HOMO-LUMO Gap | Predicted to be in the range of 4-5 eV, suggesting good electronic stability. |

Rational Design Principles for Novel Benzamide Derivatives

The scaffold of this compound is ripe for modification through rational design to generate novel derivatives with tailored properties. Structure-activity relationship (SAR) studies are a cornerstone of this approach, where systematic modifications are made to the parent molecule and the effects on a desired property (e.g., biological activity, material performance) are measured. acs.org

Future research should explore modifications at several key positions:

The Bromo Substituent: The bromine atom can be replaced by other halogens (F, Cl, I) to modulate the electronic and steric properties of the ring. It can also serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of other functional groups, such as alkyl, aryl, or cyano groups. researchgate.net

The Ethoxy Group: The length of the alkyl chain can be varied (methoxy, propoxy, etc.) to fine-tune lipophilicity. The position of this group on the aniline (B41778) ring could also be moved (e.g., to the meta or para position) to explore different conformational possibilities and interactions with biological targets or other molecules in a material lattice.

The design of these new derivatives can be guided by computational docking studies if a biological target is identified, or by theoretical predictions of material properties like nonlinear optical (NLO) response or charge transport characteristics. researchgate.net

| Modification Site | Proposed Change | Rationale/Potential Impact |

|---|---|---|

| 4-Bromo Position | Replace with -CN, -CF3, or an aryl group | Modulate electronic properties, introduce new steric bulk, and create new interaction points. |

| 2-Ethoxy Group | Vary alkyl chain length or move to 4-position | Fine-tune solubility, lipophilicity, and metabolic stability. Alter molecular geometry. |

| Amide Linker | Replace with thioamide (-CSNH-) or sulfonamide (-SO2NH-) | Change hydrogen bonding patterns and resistance to hydrolysis. |

| Aromatic Rings | Replace with pyridine, pyrimidine, or thiophene | Introduce heteroatoms for new hydrogen bonding capabilities and to modulate electronic properties. |

Unexplored Synthetic Routes and Green Chemistry Approaches

The standard synthesis of benzamides often involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine, which can sometimes require harsh conditions or toxic reagents. Future research should focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives.

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes exploring:

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, could be investigated to carry out the amidation reaction in the absence of a solvent, reducing waste and energy consumption.

Aqueous Synthesis: Developing a one-pot synthesis in water would be a significant advancement, as water is a non-toxic, inexpensive, and environmentally benign solvent. nih.gov

Novel Catalysts: The use of new, more environmentally friendly catalysts for amide bond formation could be explored. For example, certain metal-catalyzed reactions or even biocatalysts could offer milder reaction conditions and higher selectivity. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a key goal of green chemistry. Domino reactions, where multiple bond-forming events occur in a single step, are a powerful strategy in this regard.

One potential green route to explore would be the direct amidation of 4-bromobenzoic acid with 2-ethoxyaniline using a reusable solid acid catalyst, possibly under microwave irradiation to accelerate the reaction and improve yields.

Novel Applications in Chemical Biology and Material Science Research

The true potential of this compound will be realized through the discovery of novel applications. Its structure suggests promise in both chemical biology and material science.

Chemical Biology: Benzamide derivatives are known to possess a wide range of biological activities, including as enzyme inhibitors and signaling pathway modulators. evitachem.com

Chemical Probes: this compound could be evaluated as a starting point for the development of chemical probes to study specific biological processes. While the simple 4-bromobenzamide (B181206) is considered a non-selective PARP inhibitor, the added N-(2-ethoxyphenyl) moiety of the title compound provides a vector for further functionalization and optimization of selectivity and potency. chemicalprobes.org

Antimicrobial/Anticancer Agents: Many halogenated compounds exhibit antimicrobial or anticancer properties. Future research should involve screening this compound and its rationally designed derivatives against various bacterial, fungal, and cancer cell lines.

Material Science: The rigid, aromatic structure of this compound makes it an interesting candidate as a building block for functional organic materials. bldpharm.com

Organic Electronics: The conjugated pi-systems of the aromatic rings suggest potential for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromine atom can be used to tune the electronic properties and facilitate intermolecular interactions, which are crucial for charge transport.

Functional Polymers: this compound could be functionalized with polymerizable groups and incorporated into polymers to create materials with specific optical or thermal properties.

Supramolecular Chemistry: The amide group is an excellent hydrogen bond donor and acceptor, and the bromine atom can participate in halogen bonding. jst.go.jp These non-covalent interactions could be exploited to build complex, self-assembling supramolecular structures like gels, liquid crystals, or porous frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.